

# A Technical Guide to ICG-OSu for Near-Infrared Fluorescence Imaging

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## Compound of Interest

Compound Name: ICG-OSu

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This in-depth technical guide provides a comprehensive overview of Indocyanine Green-N-hydroxysuccinimide ester (**ICG-OSu**) for near-infrared (NIR) fluorescence imaging. **ICG-OSu** is an amine-reactive derivative of Indocyanine Green (ICG), a cyanine dye with spectral properties in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence, making it an invaluable tool in biomedical research and drug development.<sup>[1][2]</sup> This guide details the core principles of **ICG-OSu**, its bioconjugation to targeting moieties, experimental protocols for its application, and its utility in visualizing biological processes.

## Core Principles of ICG-OSu

ICG is a water-soluble, tricarbo-cyanine dye approved by the FDA for various diagnostic applications.<sup>[3][4]</sup> Its derivative, **ICG-OSu**, incorporates an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amines on biomolecules such as antibodies, proteins, and peptides.<sup>[5]</sup> This bioconjugation allows for the targeted delivery of the NIR fluorophore to specific cells or tissues, enabling visualization and quantification of biological targets.

## Mechanism of Action

The NHS ester of **ICG-OSu** reacts with primary amine groups (-NH<sub>2</sub>) present on lysine residues and the N-terminus of proteins to form a stable amide bond. This reaction is most

efficient at a slightly alkaline pH ( $8.5 \pm 0.5$ ). Once conjugated to a targeting molecule, the **ICG-OSu**-labeled bioconjugate can be introduced into a biological system, where it binds to its specific target. Upon excitation with NIR light (around 780 nm), the ICG moiety emits fluorescence (around 800 nm) that can be detected by specialized imaging systems.

## Photophysical and Chemical Properties

The key properties of **ICG-OSu** and its derivatives are summarized in the table below. It is important to note that the exact excitation and emission maxima can shift slightly upon conjugation to a biomolecule and depending on the local microenvironment. The fluorescence intensity of ICG is also known to increase upon conjugation to proteins.

Property	ICG (Free Dye)	ICG-OSu	ICG-sulfo-OSu	ICG-PEG12-OSu
Molecular Weight	774.97 g/mol	828.03 g/mol	930.07 g/mol	1427.73 g/mol
Excitation Maximum ( $\lambda_{ex}$ )	~787 nm	~780 nm	~780 nm	~780 nm
Emission Maximum ( $\lambda_{em}$ )	~815 nm	~800 nm	~800 nm	~800 nm
Extinction Coefficient	~223,000 $M^{-1}cm^{-1}$	~230,000 $M^{-1}cm^{-1}$	~230,000 $M^{-1}cm^{-1}$	Not specified
Quantum Yield ( $\Phi$ )	0.14	Not specified	Not specified	Not specified
Solubility	Soluble in DMSO and water	Moderate water solubility	Moderate water solubility	High water solubility
Reactive Group	None	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester
Target Functional Group	None	Primary amines (-NH <sub>2</sub> )	Primary amines (-NH <sub>2</sub> )	Primary amines (-NH <sub>2</sub> )

## Bioconjugation of ICG-OSu to Biomolecules

The successful conjugation of **ICG-OSu** to a biomolecule is critical for targeted imaging. The following sections provide a detailed protocol for antibody labeling and discuss key considerations.

## Experimental Protocol: Antibody Labeling with ICG-OSu

This protocol is a general guideline for labeling immunoglobulin G (IgG) antibodies. Optimization may be required for other proteins.

Materials:

- **ICG-OSu** (or ICG-sulfo-OSu for improved water solubility)
- Antibody (or protein) of interest ( $\geq 2$  mg/mL in a suitable buffer)
- Anhydrous Dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate solution (pH 8.5-9.5) or 1 M Phosphate Buffer (pH ~9.0)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Sephadex G-25 column or other desalting column
- Spectrophotometer

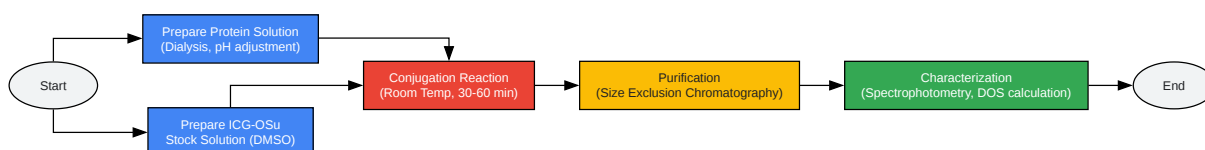
Procedure:

- Prepare **ICG-OSu** Stock Solution: Dissolve **ICG-OSu** in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
- Prepare Protein Solution:
  - The protein should be in a buffer free of primary amines (e.g., Tris or glycine). If necessary, dialyze the protein against PBS.
  - Adjust the protein solution to a concentration of  $\geq 2$  mg/mL.
  - Add 1 M sodium bicarbonate solution to the protein solution to achieve a final pH of  $8.5 \pm 0.5$ . A common ratio is 1:9 (v/v) of bicarbonate buffer to protein solution.

- Conjugation Reaction:
  - The optimal molar ratio of **ICG-OSu** to antibody should be determined empirically, but a starting point of 10:1 is recommended.
  - Add the calculated volume of the **ICG-OSu** stock solution to the pH-adjusted protein solution while gently vortexing.
  - Incubate the reaction mixture at room temperature for 30-60 minutes with continuous gentle mixing, protected from light.
- Purification of the Conjugate:
  - Prepare a Sephadex G-25 column according to the manufacturer's instructions.
  - Load the reaction mixture onto the column.
  - Elute the conjugate with PBS (pH 7.2-7.4). The first colored band to elute is the **ICG-OSu**-labeled antibody. Unconjugated dye will elute later.
- Characterization of the Conjugate:
  - Degree of Substitution (DOS): The DOS, or the number of ICG molecules per antibody, is a critical parameter. An optimal DOS is typically between 4 and 10. It can be calculated using the following formulas:
    - Protein Concentration (M) =  $[A_{280} - (A_{\text{max\_dye}} \times CF_{280})] / \epsilon_{\text{protein}}$
    - Dye Concentration (M) =  $A_{\text{max\_dye}} / \epsilon_{\text{dye}}$
    - DOS = Dye Concentration / Protein Concentration
    - Where:
      - A<sub>280</sub> is the absorbance of the conjugate at 280 nm.
      - A<sub>max\_dye</sub> is the absorbance of the conjugate at the dye's maximum absorption wavelength (~785 nm for ICG).

- CF280 is the correction factor for the dye's absorbance at 280 nm (0.073 for ICG-sulfo-OSu).
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm (e.g.,  $\sim 203,000 \text{ M}^{-1}\text{cm}^{-1}$  for IgG).
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of the dye at its maximum absorption wavelength ( $\sim 230,000 \text{ M}^{-1}\text{cm}^{-1}$  for ICG-sulfo-OSu).
- Spectrophotometric Analysis: Measure the absorbance spectrum of the purified conjugate to confirm the presence of both the protein (peak at  $\sim 280 \text{ nm}$ ) and the ICG dye (peak at  $\sim 785 \text{ nm}$ ).

## Bioconjugation Workflow



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A flowchart of the **ICG-OSu** bioconjugation process.

## In Vitro and In Vivo Imaging Applications

**ICG-OSu** conjugates are powerful tools for a wide range of imaging applications, from cellular uptake studies to in vivo tumor imaging.

## Experimental Protocol: In Vitro Cellular Uptake and Internalization Assay

This protocol describes how to assess the binding and internalization of an **ICG-OSu**-labeled antibody by target cells using confocal microscopy and flow cytometry.

Materials:

- Target cells (expressing the antigen of interest) and control cells (negative for the antigen)
- **ICG-OSu**-labeled antibody
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA) for fixing
- DAPI or Hoechst for nuclear staining
- Confocal microscope
- Flow cytometer

Procedure:

- Cell Seeding: Seed target and control cells in appropriate culture vessels (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.
- Incubation with Conjugate:
  - Dilute the **ICG-OSu**-labeled antibody to the desired concentration in cell culture medium.
  - Remove the old medium from the cells and add the medium containing the conjugate.
  - Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C to allow for binding and internalization. For binding-only studies, incubate at 4°C.
- Washing:
  - Remove the medium containing the conjugate.
  - Wash the cells three times with cold PBS to remove unbound conjugate.
- Sample Preparation for Microscopy:

- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
- Image the cells using a confocal microscope with appropriate laser lines and filters for ICG and the nuclear stain.
- Sample Preparation for Flow Cytometry:
  - Detach the cells using a non-enzymatic cell dissociation solution.
  - Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
  - Analyze the cells on a flow cytometer equipped with a laser and detector suitable for NIR fluorophores.

## Experimental Protocol: In Vivo Near-Infrared Fluorescence Imaging of Tumors

This protocol outlines the general steps for in vivo imaging of tumor-bearing mice using an **ICG-OSu**-labeled antibody.

Materials:

- Tumor-bearing animal model (e.g., subcutaneous xenograft in nude mice)
- **ICG-OSu**-labeled antibody
- Sterile PBS or saline for injection
- In vivo NIR fluorescence imaging system
- Anesthesia (e.g., isoflurane)

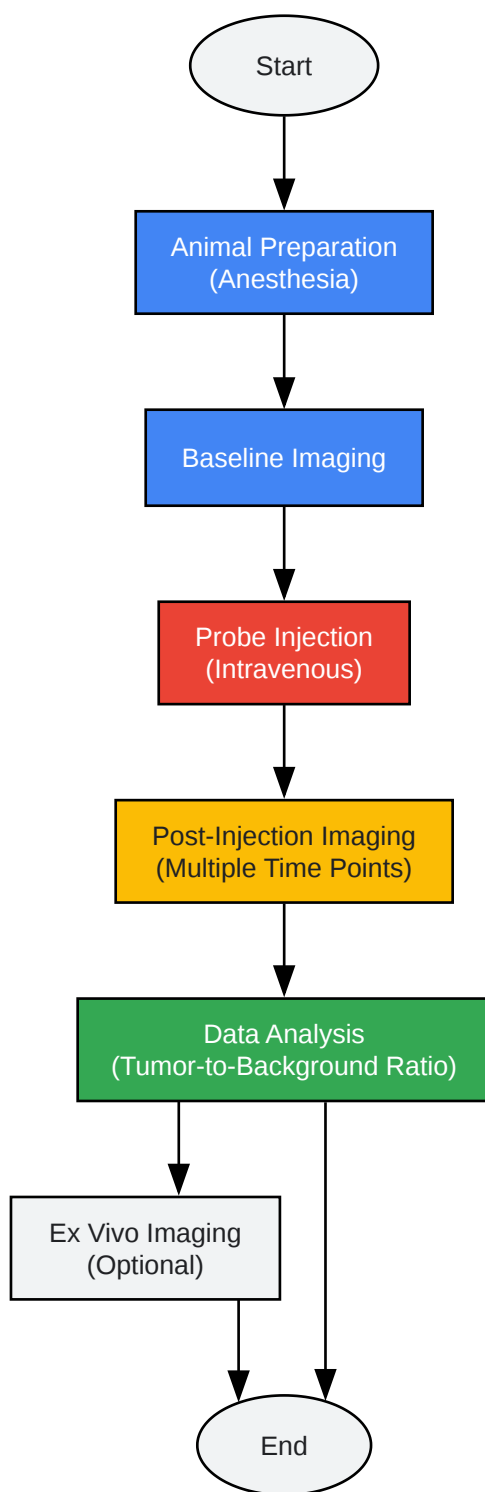
Procedure:

- Animal Preparation:

- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Place the mouse in the imaging chamber and maintain anesthesia throughout the imaging session.
- Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe to assess for any autofluorescence.
- Probe Administration:
  - Inject a defined dose of the **ICG-OSu**-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.
- Post-injection Imaging:
  - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
  - A white light image should also be acquired at each time point for anatomical reference.
- Data Analysis:
  - Quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio (TBR).
- Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the detailed biodistribution.

## In Vivo Imaging Workflow





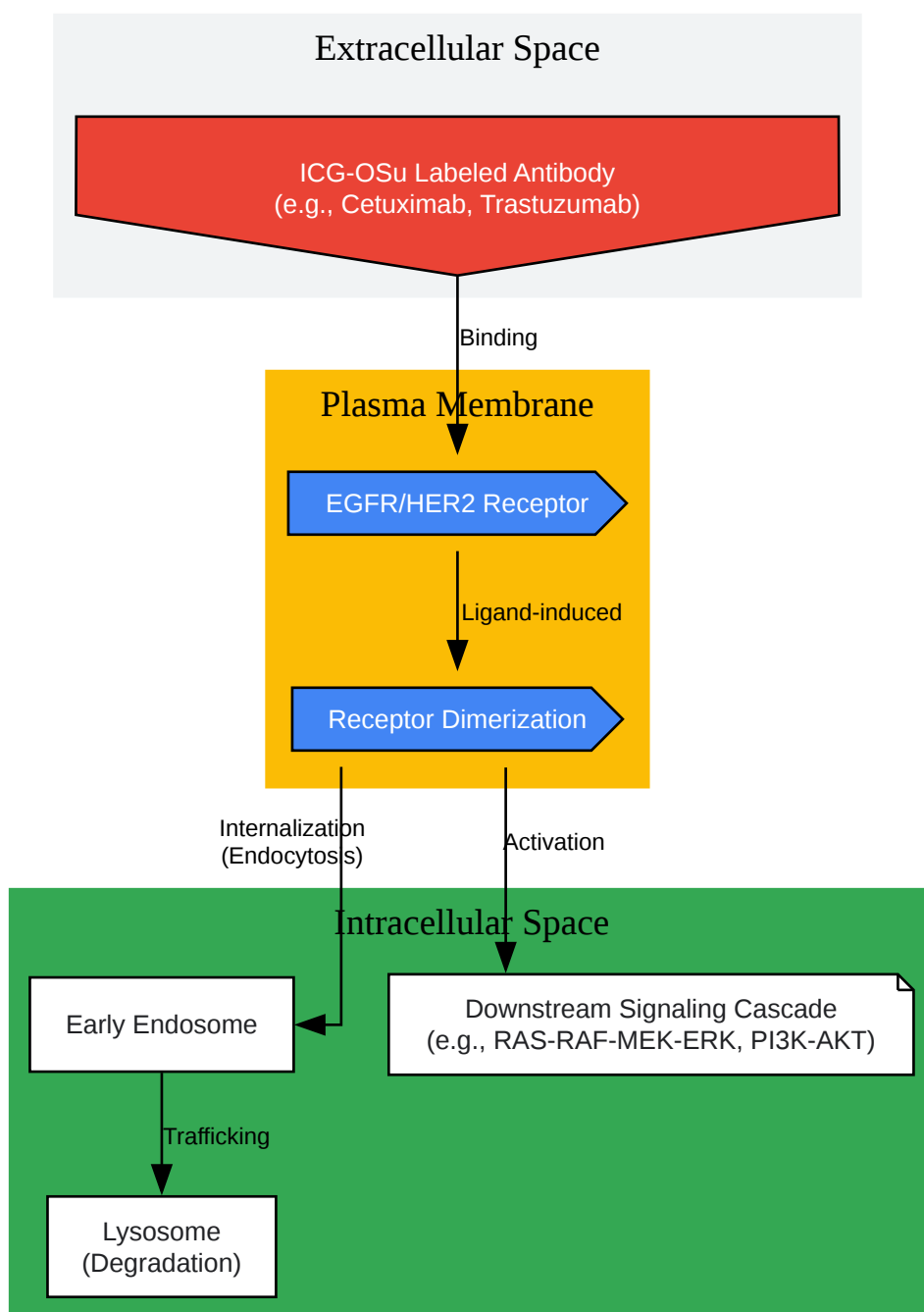
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A workflow for in vivo NIR fluorescence imaging.

## Visualization of Signaling Pathways

**ICG-OSu**-labeled antibodies are particularly useful for studying receptor-mediated signaling pathways, especially the initial events of receptor binding, dimerization, and internalization. The following diagram illustrates the use of an **ICG-OSu** labeled antibody, such as Cetuximab or Trastuzumab, to track the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) trafficking.

## EGFR/HER2 Trafficking Visualized by ICG-OSu Labeled Antibodies



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Receptor trafficking pathway visualized with **ICG-OSu** probes.

Upon binding of the **ICG-OSu** labeled antibody to its target receptor (EGFR or HER2) on the cell surface, the receptor undergoes dimerization. This event can trigger downstream signaling cascades. The receptor-antibody complex is then internalized into early endosomes and subsequently trafficked for degradation in lysosomes. The NIR fluorescence from the **ICG-OSu**

allows for the visualization of this entire trafficking process, providing valuable insights into receptor dynamics and the mechanism of action of antibody-based therapeutics.

## Conclusion

**ICG-OSu** is a versatile and powerful tool for near-infrared fluorescence imaging in both in vitro and in vivo settings. Its ability to be conjugated to a wide range of biomolecules enables the targeted visualization of specific biological processes, making it indispensable for researchers in basic science and drug development. Careful consideration of conjugation chemistry, purification, and experimental design is crucial for obtaining high-quality, reproducible data. This guide provides a solid foundation for the successful application of **ICG-OSu** in your research endeavors.

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